(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine
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Overview
Description
(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cycloaddition of Huisgen 1,4-dipoles with pyridine derivatives . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the bicyclic structure .
Scientific Research Applications
(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of (4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms and binding to active sites of proteins .
Comparison with Similar Compounds
Similar Compounds
Spiropyrido[2,1-b][1,3]oxazine-pyrroles: These compounds share a similar bicyclic structure and are synthesized through cycloaddition reactions.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds also feature a pyridine ring and are used in medicinal chemistry.
Uniqueness
(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine is unique due to its specific stereochemistry and the presence of a methoxy group on the pyridine ring.
Properties
IUPAC Name |
(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-10(8-14-5-1)9-17-12-4-3-11-13(12)16-7-6-15-11/h1-2,5,8,11-13,15H,3-4,6-7,9H2/t11-,12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVASXYMEOKXDKT-RWMBFGLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]2[C@H]1NCCO2)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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